molecular formula C14H14ClN5O2 B11287006 Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11287006
M. Wt: 319.74 g/mol
InChI Key: XTTGHBQBMNTVFY-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the tetrazolopyrimidine family. Compounds with this core structure are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The presence of the tetrazolo[1,5-a]pyrimidine core makes this compound of significant interest in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multicomponent reaction. One common method is the Biginelli reaction, which is an acid-catalyzed condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . For this specific compound, the reaction involves 4-chlorobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole with p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like human neutrophil elastase, which plays a role in inflammatory processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar compounds to methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate include other tetrazolopyrimidine derivatives. These compounds share the tetrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly alter their pharmacological properties . For example:

The uniqueness of methyl 7-(4-chlorophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74 g/mol

IUPAC Name

methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H14ClN5O2/c1-3-10-11(13(21)22-2)12(8-4-6-9(15)7-5-8)20-14(16-10)17-18-19-20/h4-7,12H,3H2,1-2H3,(H,16,17,19)

InChI Key

XTTGHBQBMNTVFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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